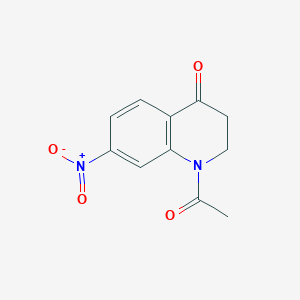
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
化学反応の分析
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation processes . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
作用機序
The mechanism of action of 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds, such as:
- 6-Nitro-1,2,3,4-tetrahydroquinolin-4-one
- 8-Nitroquinolin-4-one
- 6,8-Dinitroquinolin-4-one
These compounds share structural similarities but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
生物活性
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one (CAS No. 1337838-04-6) is a synthetic compound that belongs to the class of tetrahydroquinolines. Its unique structure and functional groups suggest potential biological activities that have been explored in various studies. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C11H10N2O4, with a molecular weight of 234.21 g/mol. The compound features a nitro group and an acetyl moiety that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | 1-acetyl-7-nitro-2,3-dihydroquinolin-4-one |
| PubChem CID | 121553544 |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that the compound may interfere with bacterial cell wall synthesis or function.
Anticancer Activity
Several investigations have explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells. This activity is thought to be mediated through the inhibition of reactive oxygen species (ROS) generation.
Case Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of various tetrahydroquinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against S. aureus.
Case Study 2: Apoptosis Induction in Cancer Cells
In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry. The study concluded that this compound could serve as a lead for further anticancer drug development.
特性
IUPAC Name |
1-acetyl-7-nitro-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-3-2-8(13(16)17)6-10(9)12/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIPZFMYPCXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














